5-(4-Bromo-2-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromo-2-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid is a complex organic compound that features a boronic acid group, a fluorine atom, and a brominated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-2-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-methylphenylcarbamate, followed by the introduction of a fluorine atom through electrophilic substitution. The final step involves the formation of the boronic acid group through a palladium-catalyzed borylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-2-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The bromine atom can be reduced to form a hydrogenated derivative.
Substitution: The fluorine and bromine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
5-(4-Bromo-2-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-2-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in various biochemical assays.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylphenylcarbamate: Lacks the boronic acid and fluorine groups.
3-Fluorobenzeneboronic acid: Lacks the brominated aromatic ring and carbamate group.
5-Bromo-2-fluorobenzeneboronic acid: Similar structure but lacks the carbamate group.
Uniqueness
5-(4-Bromo-2-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H12BBrFNO3 |
---|---|
Molecular Weight |
351.97 g/mol |
IUPAC Name |
[3-[(4-bromo-2-methylphenyl)carbamoyl]-5-fluorophenyl]boronic acid |
InChI |
InChI=1S/C14H12BBrFNO3/c1-8-4-11(16)2-3-13(8)18-14(19)9-5-10(15(20)21)7-12(17)6-9/h2-7,20-21H,1H3,(H,18,19) |
InChI Key |
VHZPIJXJGIYYHE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=C(C=C2)Br)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.